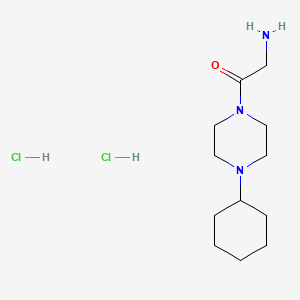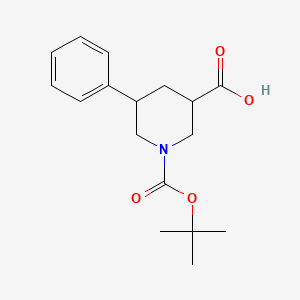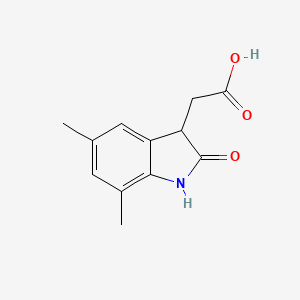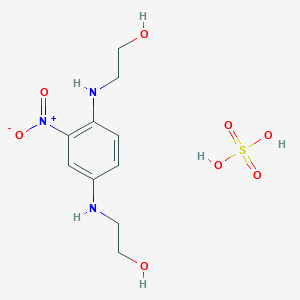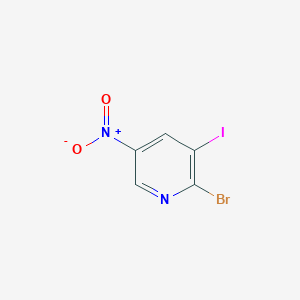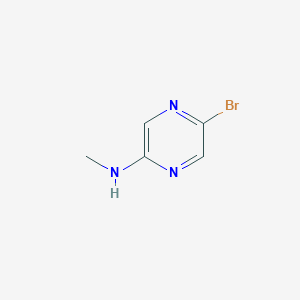![molecular formula C8H4BrF3N2 B1371698 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1146615-86-2](/img/structure/B1371698.png)
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 265.03 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.03 . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A copper-mediated aerobic oxidative coupling method has been developed for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides. This method is notable for tolerating a variety of functional groups and working under mild conditions (Zhou et al., 2016).
- The use of ultrasound and Na2CO3 has enabled an efficient, metal-catalyst-free synthesis of C3-brominated imidazo[1,2-a]pyridines through regioselective bromination. This process is distinguished by its simplicity and high energy efficiency (Gui et al., 2020).
- A transition-metal-free halogenation process using sodium chlorite/bromite has been developed to produce 3-chloro or 3-bromo-imidazo[1,2-a]pyridines, which are pivotal for synthesizing imidazo[1,2-a]pyridine core π-systems through Suzuki–Miyaura reactions (Li et al., 2018).
Application in Corrosion Inhibition
- Imidazo[4,5-b]pyridine derivatives, closely related to 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, have been investigated for their inhibitory performance against mild steel corrosion. These derivatives showed high inhibition efficiency and behaved as mixed-type inhibitors (Saady et al., 2021).
Anticancer and Antimicrobial Applications
- Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and its derivatives has shown promise in anticancer and antimicrobial applications. Specific compounds demonstrated significant antibacterial, antifungal, and anticancer activities (Shelke et al., 2017).
Material Science and Industrial Applications
- The synthesis of trifluoromethyl derivatives of fused imidazole systems, including compounds like this compound, has been explored for various applications in material science and industry (Abignente et al., 1986).
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties, suggesting potential targets within the mycobacterium tuberculosis organism .
Mode of Action
Imidazo[1,2-a]pyridine compounds have been shown to exhibit anti-proliferative activity against certain bacteria, such as S. pneumoniae . This suggests that these compounds may interact with bacterial proteins or enzymes, inhibiting their function and thus preventing bacterial growth.
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with anti-tuberculosis activity, suggesting they may impact pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
pneumoniae , suggesting that this compound may also have anti-bacterial properties.
Analyse Biochimique
Biochemical Properties
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under physiological conditions for extended periods. In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function. These studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions can influence the compound’s bioavailability and clearance from the body. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Similarly, nuclear localization signals can direct the compound to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Propriétés
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMUNVIHIZITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670597 | |
| Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146615-86-2 | |
| Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

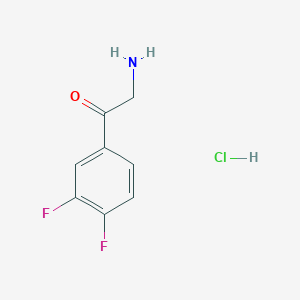
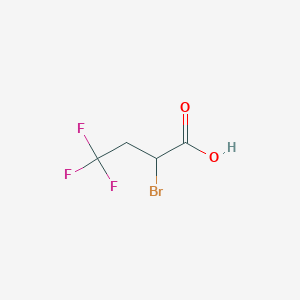
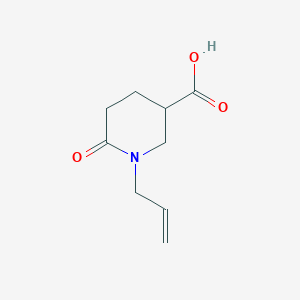

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
